molecular formula C15H21NO3 B8475152 4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid

4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid

Cat. No.: B8475152
M. Wt: 263.33 g/mol
InChI Key: NAENBOPIPVZZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid is a chemical compound that features a piperidine ring substituted with a methoxyethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the piperidine derivative with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety may facilitate binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride
  • 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)benzoic acid

Uniqueness

4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group and the piperidine ring allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid

InChI

InChI=1S/C15H21NO3/c1-19-11-10-16-8-6-13(7-9-16)12-2-4-14(5-3-12)15(17)18/h2-5,13H,6-11H2,1H3,(H,17,18)

InChI Key

NAENBOPIPVZZKN-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(CC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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